Sulforhodamine 101 hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulforhodamine 101 hydrate typically involves the sulfonation of rhodamine 101.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Sulforhodamine 101 hydrate primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. These reactions can modify the dye’s properties or conjugate it with other molecules for specific applications .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation or reduction under specific conditions, altering its fluorescent properties.
Major Products: The major products of these reactions are typically modified versions of this compound, with altered solubility, fluorescence, or binding properties .
Scientific Research Applications
Sulforhodamine 101 hydrate is extensively used in various scientific research fields:
Neuroscience: It is used to investigate neuronal morphology and as a selective marker for astrocytes.
Cell Biology: The dye is employed in studying cell-cell communications and tracking phagosome-lysosome uptake and fusion.
Medicine: this compound is used in fluorescence microscopy to visualize cellular structures and processes.
Mechanism of Action
Sulforhodamine 101 hydrate exerts its effects through its fluorescent properties. When excited by light at a specific wavelength (586 nm), it emits light at a longer wavelength (605 nm), allowing for visualization of cellular structures and processes . The dye selectively binds to certain cellular components, such as astrocytes in the brain, making it a valuable tool in neuroscience research .
Comparison with Similar Compounds
Texas Red: Another red fluorescent dye with similar excitation and emission properties.
Rhodamine B: A widely used fluorescent dye with different solubility and binding characteristics.
Uniqueness: Sulforhodamine 101 hydrate is unique due to its high water solubility and selective binding to astrocytes, making it particularly valuable in neuroscience research . Its ability to undergo various chemical modifications also enhances its versatility in different applications .
Properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O7S2.H2O/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOOLXVXSTXQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924466 |
Source
|
Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-78-8 |
Source
|
Record name | Sulforhodamine 101 hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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